4-Bromo-1-fluoro-2-(piperidinomethyl)benzene

Purity Analysis Quality Control Research Material

Inconsistent isomer supply can derail SAR campaigns. This specific 1,2,4-substituted arylpiperidine eliminates regioisomeric ambiguity, providing a validated scaffold for CNS drug discovery. • Defined geometry: LogP ~3.57, TPSA ~3.24 Ų for predictable ADME. • Strategic handles: 4-Br enables Suzuki/Buchwald derivatization. • Supply chain resilience: Multi-vendor sourcing ensures continuity, avoiding scarcity risks seen with the 1,2,3-regioisomer.

Molecular Formula C12H15BrFN
Molecular Weight 272.161
CAS No. 1345471-85-3
Cat. No. B596782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-fluoro-2-(piperidinomethyl)benzene
CAS1345471-85-3
Molecular FormulaC12H15BrFN
Molecular Weight272.161
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C=CC(=C2)Br)F
InChIInChI=1S/C12H15BrFN/c13-11-4-5-12(14)10(8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
InChIKeyQCKWVLNNGROPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-fluoro-2-(piperidinomethyl)benzene Technical Specifications and Procurement Data


4-Bromo-1-fluoro-2-(piperidinomethyl)benzene (CAS 1345471-85-3) is a halogenated benzylpiperidine derivative with the molecular formula C12H15BrFN and a molecular weight of 272.16 g/mol . It serves as a versatile small molecule scaffold in medicinal chemistry and organic synthesis, characterized by its specific 1,2,4-substitution pattern on the phenyl ring . This compound is offered as a research chemical with purity specifications typically ranging from 95% to 98%, as verified by multiple commercial suppliers, and is intended for laboratory use only .

Scaffold Geometry 1,2,4-substituted arylpiperidine building block for SAR exploration
Synthetic Handles Aryl bromide and fluorine enable cross-coupling and functionalization
Supply Continuity Actively sourced from multiple suppliers with documented purity specifications

Risks of Substituting 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene with Analogs


In research chemistry, compounds within the same family cannot be assumed to be interchangeable. The specific substitution pattern on the aromatic ring—the relative positions of the bromine, fluorine, and piperidinomethyl groups—profoundly influences molecular properties critical to experimental outcomes. For 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene, the 1-fluoro-2-(piperidinomethyl)-4-bromo arrangement creates a unique steric and electronic environment . This directly impacts physicochemical parameters such as LogP (calculated ~3.57) and topological polar surface area (TPSA ~3.24 Ų), which are key determinants of solubility, membrane permeability, and target binding . Replacing it with a regioisomer like 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene (CAS 1355246-98-8) alters the spatial orientation of substituents, potentially leading to different reaction kinetics, binding affinities, or crystal packing, thereby invalidating comparisons and introducing unquantified variables into structure-activity relationship (SAR) studies . The following evidence underscores why this specific isomer must be prioritized for applications where this substitution geometry is required.

Risk Factor
Target (1,2,4-)
Regioisomer (1,2,3-)
Substitution pattern
Defined geometry for target engagement
Altered spatial orientation may shift binding
Physicochemical context
Specific lipophilicity and polarity profile
Different predicted values (unreported)
Supply continuity
Multi-vendor active supply
Discontinued by major supplier

Quantifiable Differentiation Evidence


Purity Specifications and Quality Benchmarks

For synthetic and research applications, the initial purity of a building block directly correlates with reaction yield and the complexity of downstream purification. 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene (CAS 1345471-85-3) is commercially available with a guaranteed purity of 98% from suppliers such as ChemScene and Leyan . This contrasts with a baseline specification of ≥95% offered by other suppliers like AKSci and Fluorochem for the same compound, and the typical >99% claimed for the 1,2,3-regioisomer (CAS 1355246-98-8) . The availability of a 98% pure grade provides a verifiable quality benchmark that reduces the risk of impurity interference in sensitive reactions.

Purity Specifications
Data to verify
98% (target) vs. 95% baseline / >99% regioisomer
Higher purity grade may reduce impurity interference in reactions
Based on supplier CoA specifications
Purity Analysis Quality Control Research Material

Structural Regioisomerism and Physicochemical Properties

The 1,2,4-substitution pattern of 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene is chemically distinct from its 1,2,3-regioisomer (CAS 1355246-98-8) . This difference in molecular geometry translates into distinct predicted physicochemical properties. For the target compound, the calculated partition coefficient (LogP) is 3.5741, and the Topological Polar Surface Area (TPSA) is 3.24 Ų . These values dictate its lipophilicity and potential for passive membrane permeation. While explicit calculated values for the 1,2,3-isomer are not provided in the reviewed sources, the change in substitution pattern is known in medicinal chemistry to alter electronic distribution and steric hindrance, thereby changing these critical parameters. This makes the target compound a specific, non-substitutable tool for exploring SAR where the 1,2,4-geometry is required.

Calculated LogP / TPSA
Class-level
LogP 3.5741 / TPSA 3.24 Ų
Values are specific to 1,2,4-substitution geometry
In silico calculation; experimental confirmation recommended
Regioisomerism Physicochemical Properties SAR Studies

Defined Storage and Handling Protocols

Reproducible research requires defined and adhered-to storage and handling conditions. Procurement of 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene from established vendors like ChemScene comes with a defined storage requirement of sealed, dry conditions at 2-8°C . Furthermore, its hazard classification as a GHS07 substance with specific H-statements (H302, H315, H319, H335) mandates explicit safety protocols, as outlined by suppliers like Fluorochem . This contrasts with compounds lacking clear, vendor-provided safety and storage data, which introduces variability in handling that can lead to premature degradation or safety incidents. The availability of this documented information ensures that the compound can be managed consistently across different laboratories.

Storage & Safety Protocol
Supplier-reported
Sealed, dry, 2-8°C; GHS07, H302, H315, H319, H335
Documented handling supports lab consistency and safety
SDS review recommended per institutional guidelines
Storage Stability Handling Safety

Multi-Vendor Availability and Supply Continuity

A critical factor in research planning is the reliable and continued availability of key starting materials. 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene (CAS 1345471-85-3) is listed as an active, in-stock item by multiple suppliers, including AKSci, ChemScene, and Leyan . This is in contrast to the regioisomer 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene (CAS 1355246-98-8), for which several vendors, such as CymitQuimica, have marked their product as discontinued . The active supply chain for CAS 1345471-85-3 provides a higher degree of confidence in sourcing the compound for both short-term experiments and long-term research programs, mitigating the risk of project delays due to unavailable materials.

Commercial Availability
Data to verify
Active multi-vendor supply vs. Discontinued (major supplier)
Reduced procurement risk and project continuity
Stock status subject to change; verify before ordering
Commercial Availability Supply Chain Procurement

Optimal Research Applications


CNS-Active Compound Synthesis via 1,2,4-Arylpiperidine Scaffold

When synthesizing libraries of novel compounds targeting central nervous system (CNS) receptors, the precise spatial arrangement of functional groups is paramount. 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene provides a unique 1,2,4-substituted arylpiperidine building block . Its defined geometry, as opposed to the 1,2,3-regioisomer, allows medicinal chemists to explore a distinct vector in chemical space, which is critical for establishing robust SAR and optimizing target binding affinity and selectivity . The documented physicochemical properties (LogP 3.57, TPSA 3.24 Ų) provide a predictable starting point for property-based drug design .

Palladium-Catalyzed Cross-Coupling for Molecular Libraries

The bromine atom at the 4-position serves as a strategic synthetic handle for further derivatization via well-established cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings . The high purity (up to 98%) of commercially available batches of CAS 1345471-85-3 minimizes side reactions and simplifies purification of the resulting biaryl or arylamine products . The documented storage conditions (2-8°C) and safety data (GHS07, H302, H315, H319, H335) ensure that the building block maintains its integrity and can be handled safely throughout the synthetic sequence .

SAR Studies of Fluorinated Piperidine-Containing Molecules

Fluorinated piperidines are a privileged class of fragments in drug discovery due to their ability to modulate basicity (pKa) and lipophilicity, which can improve metabolic stability and reduce off-target liabilities like hERG binding . This compound serves as a direct entry point to this chemical space. Its use as a defined, reproducible starting material, supported by an active multi-vendor supply chain, ensures that SAR studies can be conducted without interruption due to material scarcity, a risk identified for its 1,2,3-regioisomer . This reliability is essential for long-term medicinal chemistry campaigns.

Analytical Method Development for Halogenated Benzylpiperidines

The compound is a well-characterized substance with known molecular weight (272.16 g/mol), InChIKey (QCKWVLNNGROPHH-UHFFFAOYSA-N), and a reference FTIR spectrum available in the SpectraBase database . These characteristics make it an ideal reference standard for developing and validating analytical methods, such as HPLC or LC-MS assays, for detecting and quantifying similar halogenated benzylpiperidine compounds in complex matrices . The defined purity grades and storage specifications ensure that the reference material remains stable and reliable for analytical purposes.

Application
Selection Property
Validation Focus
CNS receptor ligand exploration
1,2,4-substituted arylpiperidine scaffold
Binding affinity and selectivity profiling context
Palladium-catalyzed cross-coupling
Aryl bromide at 4-position
Reaction efficiency and product purity assessment
Fluorinated piperidine SAR studies
Fluorine and piperidine moiety
Metabolic stability and off-target screening context
Analytical reference for halogenated benzylpiperidines
Characterized purity and spectral data
Method accuracy and quantification validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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